Chlorophacinone
Overview
Description
Chlorophacinone is a first-generation anticoagulant rodenticide. It is an organic compound with the systematic name 2-[2-(4-chlorophenyl)-2-phenylacetyl]indan-1,3-dione . This compound is primarily used to control rodent populations by causing internal bleeding due to non-functional clotting factors .
Mechanism of Action
Target of Action
Chlorophacinone, a first-generation anticoagulant rodenticide , primarily targets the body’s clotting factors . These clotting factors are essential for the coagulation process that prevents excessive bleeding when the body is injured. By inhibiting these factors, this compound disrupts the normal coagulation process.
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver . This inhibition results in a deficiency of functional clotting factors, leading to a disruption in the blood coagulation process. The ultimate result is internal bleeding due to non-functional clotting factors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade, a series of reactions that lead to the formation of a clot. This compound interferes with the activation of Vitamin K, a critical component in the production of blood clotting factors in the liver . This interference disrupts the coagulation cascade, leading to uncontrolled bleeding.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is rapidly and principally absorbed in the intestine . It then enters the hepatic circulation before being distributed throughout the body . Metabolism is mediated by cytochrome P450 isozymes, and ring hydroxylation is an important biotransformation step . The metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . Excretion of this compound tends to occur mostly through feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the coagulation process. By inhibiting the synthesis of clotting factors, this compound prevents the formation of a stable clot. This leads to uncontrolled internal bleeding, which can result in the death of the organism, particularly in rodents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its use and effectiveness can be influenced by the presence of other food sources, which can affect bait consumption. Additionally, environmental conditions such as temperature and humidity can impact the stability and persistence of this compound . It’s also worth noting that this compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Biochemical Analysis
Biochemical Properties
Chlorophacinone plays a crucial role in biochemical reactions by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the reduction of vitamin K epoxide to its active form, which is essential for the carboxylation of glutamic acid residues on clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the activation of these clotting factors, leading to impaired blood coagulation .
This compound interacts with several biomolecules, including vitamin K epoxide reductase and the vitamin K-dependent clotting factors. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby blocking its activity and preventing the reduction of vitamin K epoxide .
Cellular Effects
This compound affects various types of cells and cellular processes, primarily by disrupting the blood coagulation pathway. In hepatocytes, this compound inhibits the synthesis of active clotting factors, leading to a decrease in their levels in the bloodstream. This disruption in clotting factor synthesis can lead to uncontrolled bleeding and hemorrhage .
In addition to its effects on clotting factors, this compound can also influence cell signaling pathways and gene expression. The inhibition of vitamin K epoxide reductase can lead to changes in the expression of genes involved in the coagulation pathway, further exacerbating the anticoagulant effects of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of vitamin K epoxide reductase. This compound binds to the active site of the enzyme, preventing the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the carboxylation of glutamic acid residues on clotting factors, rendering them inactive and unable to participate in the coagulation cascade .
This compound also exerts its effects by altering gene expression. The inhibition of vitamin K epoxide reductase can lead to changes in the transcription of genes involved in the coagulation pathway, further contributing to the anticoagulant effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including prolonged inhibition of clotting factor synthesis and increased risk of hemorrhage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit clotting factor synthesis without causing significant toxicity. At high doses, this compound can lead to severe toxicity, including uncontrolled bleeding, organ damage, and death. Threshold effects have been observed, with higher doses leading to more pronounced anticoagulant effects and increased risk of adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to vitamin K metabolism. It interacts with the enzyme vitamin K epoxide reductase, preventing the reduction of vitamin K epoxide to its active form. This inhibition disrupts the normal metabolic flux of vitamin K, leading to a decrease in the carboxylation of clotting factors and impaired blood coagulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins. It can accumulate in the liver, where it exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase. The distribution of this compound within the body can influence its localization and accumulation, affecting its overall anticoagulant activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum of hepatocytes, where it inhibits vitamin K epoxide reductase. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its effects .
Preparation Methods
Chlorophacinone can be synthesized through various synthetic routes. One of the methods involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base to form 4-chlorophenyl-2-phenylacetyl chloride. This intermediate is then reacted with indan-1,3-dione to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine .
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes stringent purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Chlorophacinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various hydroxylated metabolites.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Chlorophacinone has several scientific research applications:
Comparison with Similar Compounds
Chlorophacinone belongs to the first-generation anticoagulant rodenticides, which include compounds like warfarin and diphacinone . Compared to these compounds, this compound has a shorter hepatic persistence and is excreted more rapidly . Second-generation anticoagulant rodenticides, such as brodifacoum and difenacoum, are more potent and have longer hepatic half-lives . The uniqueness of this compound lies in its specific chemical structure and its relatively rapid excretion compared to second-generation compounds .
Similar Compounds
- Warfarin
- Diphacinone
- Brodifacoum
- Difenacoum
This compound remains a valuable compound in both scientific research and practical applications due to its unique properties and effectiveness as a rodenticide.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXJZHVNHGCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO3 | |
Record name | CHLOROPHACINONE | |
Source | CAMEO Chemicals | |
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Record name | CHLOROPHACINONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032348 | |
Record name | Chlorophacinone | |
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Molecular Weight |
374.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Commercially available as oil concentrate and as dust concentrate. Used as an anticoagulant rodenticide. Chronic acting, multiple dose rodenticide. (EPA, 1998), White to pale yellow crystals formulated as dry and oil concentrate, spray, meal bait, paraffin blocks, pellets, and tracking powder; [HSDB], PALE YELLOW POWDER. | |
Record name | CHLOROPHACINONE | |
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Record name | Chlorophacinone | |
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Record name | CHLOROPHACINONE | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 250 °C | |
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Solubility |
In water, 100 mg/L at 20 °C, In water at 20 °C (OECD 105 method): 13 mg/L (distilled water), 1 mg/L (pH 4), 344 mg/L (pH 7), 459 mg/L (pH 9), Readily soluble in methanol, ethanol, acetone, acetic acid, ethyl acetate, benzene, oil; slightly soluble in aqueous alkalis with the formation of salts, Soluble in common organic solvents., Soluble in dichloromethane and chloroform; sparingly soluble in acetone and ether; very sparingly soluble in ethanol and methanol., Solubility in water: very poor | |
Record name | CHLOROPHACINONE | |
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Density |
Bulk density = 0.38 g/cu-cm at 20 °C, 1.43 g/cm³ | |
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Vapor Pressure |
1X10-4 mPa /7.5X10-10 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |
Record name | CHLOROPHACINONE | |
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Record name | CHLOROPHACINONE | |
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Mechanism of Action |
Anticoagulant pesticides are used widely in agricultural and urban rodent control. The emergence of warfarin-resistant strains of rats led to the introduction of a new group of anticoagulant rodenticides variously referred to as 'superwarfarins', 'single dose' or 'long-acting'. This group includes the second generation 4-hydroxycoumarins brodifacoum, bromadiolone, difenacoum, flocoumafen and the indanedione derivatives chlorophacinone and diphacinone. Most cases of anticoagulant rodenticide exposure involve young children and, as a consequence, the amounts ingested are almost invariably small. In contrast, intentional ingestion of large quantities of long-acting anticoagulant rodenticides may cause anticoagulation for several weeks or months. Occupational exposure has also been reported. Anticoagulant rodenticides inhibit vitamin K(1)-2,3 epoxide reductase and thus the synthesis of vitamin K and subsequently clotting factors II, VII, IX and X. The greater potency and duration of action of long-acting anticoagulant rodenticides is attributed to their: (i) greater affinity for vitamin K(1)-2,3-epoxide reductase; (ii) ability to disrupt the vitamin K(1)-epoxide cycle at more than one point; (iii) hepatic accumulation; and (iv) unusually long biological half-lives due to high lipid solubility and enterohepatic circulation. ..., /Chlorophacinone/ blocks prothrombin formation and uncouples oxidative phosphorylation., Chlorophacinone produces a diminution in vitamin K-dependent gamma-carboxylation of glutamic acid residues in prothrombin factor precursors that is 100 times greater on a molar basis than that of warfarin. This follows reduction of vitamin K1-2,3-epoxide reductase., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
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Color/Form |
Pale yellow crystals, Light yellow silky needles from ethanol or acetone, Crystals, Pale yellow crystalline, Pale yellow microcrystalline powder | |
CAS No. |
3691-35-8 | |
Record name | CHLOROPHACINONE | |
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Melting Point |
284 °F (EPA, 1998), 140 °C, 143 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chlorophacinone and what is its mechanism of action?
A1: this compound is a first-generation anticoagulant rodenticide (AR) that acts as a vitamin K antagonist. [, , , , ] It inhibits the enzyme Vitamin K epoxide reductase, which is essential for the recycling of vitamin K in the body. [] This disrupts the production of essential blood clotting factors (II, VII, IX, and X), ultimately leading to internal bleeding and death in rodents. [, , ]
Q2: How does this compound affect rodents differently than mammals like sheep?
A2: While this compound exhibits high oral bioavailability in both rodents and sheep (around 90%), sheep do not experience the same toxic effects. [] The difference lies not in the compound's absorption or metabolism but in the varying sensitivities of different species to disruptions in blood clotting factor production. []
Q3: How long does it take for this compound to take effect in rodents?
A3: The lethal feeding period (LFP) for this compound in Mongolian Gerbils (Meriones unguiculatus) is estimated to be around 3-6 days, depending on the sex and endpoint used (LFP50, LFP98, LFP99). []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C23H15ClO3 and a molecular weight of 374.8 g/mol. [, ]
Q5: How does the presence of vegetation impact the effectiveness of this compound ground spray for vole control?
A5: Field studies indicate that this compound ground spray is most effective when applied in areas with substantial vegetation cover. [] Laboratory studies support this observation, suggesting that the presence of vegetation, specifically grass, enhances the ingestion of the rodenticide by voles. []
Q6: Do moisture and environmental conditions affect this compound bait efficacy?
A6: Moisture can negatively impact the efficacy of this compound baits. [] Although the exact mechanisms are not fully elucidated in the provided research, it is crucial to consider environmental factors like rainfall and humidity when deploying baits to ensure optimal performance. []
Q7: What analytical methods are used to quantify this compound in biological samples?
A7: Several analytical techniques have been employed to detect and quantify this compound in various matrices:
Q8: How can we determine if an animal has been exposed to this compound?
A8: this compound exposure can be determined by analyzing various biological samples:
- Pellets: Analysis of regurgitated pellets from birds like barn owls can indicate exposure to this compound. [, ]
- Blood: Blood analysis can detect recent exposure, but the detection window is limited by the compound's half-life. [, ]
- Liver: Liver tissue often accumulates this compound and can be analyzed to assess exposure. [, , , , ]
Q9: What are the toxic effects of this compound on non-target species?
A9: this compound poses significant risks to non-target species, including birds and mammals, through secondary poisoning. [, , , , , , ] Consumption of poisoned rodents can lead to lethal and sublethal effects, such as:
Q10: How long do this compound residues remain a risk in rodent carcasses?
A10: While the highest this compound residues in black-tailed prairie dogs were observed within 3 days post-exposure, a risk assessment suggested acute risks for mammalian scavengers up to 27 days post-exposure. [] This highlights the persistence of this compound and its potential for delayed toxic effects.
Q11: Is there evidence of resistance to this compound in rodent populations?
A11: Yes, studies have shown that some rodent populations, such as house mice (Mus musculus) and Mongolian Gerbils (Meriones unguiculatus), have developed resistance to this compound. [, ]
Q12: Are there any alternative rodenticides available for controlling rodent populations?
A12: Yes, several other rodenticides are available, including:
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